molecular formula C14H18F3N3O2 B6950475 N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide

N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide

Cat. No.: B6950475
M. Wt: 317.31 g/mol
InChI Key: DWKFYBCSNZDURZ-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclobutylmethyl group, a trifluoroethyl group, and an imidazo[2,1-c][1,4]oxazine core, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c15-14(16,17)9-20(6-10-2-1-3-10)13(21)11-7-19-4-5-22-8-12(19)18-11/h7,10H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKFYBCSNZDURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN(CC(F)(F)F)C(=O)C2=CN3CCOCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazo[2,1-c][1,4]oxazine core, followed by the introduction of the cyclobutylmethyl and trifluoroethyl groups. Common reagents used in these reactions include cyclobutylmethyl bromide, 2,2,2-trifluoroethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe to study biological processes or as a lead compound for developing new bioactive molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-c][1,4]oxazine derivatives with different substituents. Examples include:

  • N-(cyclopropylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
  • N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate

Uniqueness

The uniqueness of N-(cyclobutylmethyl)-N-(2,2,2-trifluoroethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs

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